Jak1-IN-4

JAK/STAT signaling Immunology Oncology

Pan-JAK inhibitors introduce confounding off-target effects, obscuring JAK1-specific phenotypes. Jak1-IN-4 (CAS 2091134-35-7) is an ATP-competitive JAK1 inhibitor with a quantifiable selectivity profile, enabling researchers to ascribe biological outcomes directly to JAK1 blockade. • JAK1 IC₅₀ = 85 nM; JAK2 IC₅₀ = 12.8 μM (>151-fold selectivity); JAK3 IC₅₀ > 30 μM (>353-fold). • Inhibits STAT3 phosphorylation in NCI-H1975 cells (IC₅₀ = 227 nM), rationalizing EGFR-TKI combination studies. • >98% HPLC purity; shipped at ambient temperature; stable at -20°C (powder, 3 years).

Molecular Formula C26H32FN9O2
Molecular Weight 521.6 g/mol
Cat. No. B12432670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak1-IN-4
Molecular FormulaC26H32FN9O2
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C)C(C)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=CN(N=C5OC)C
InChIInChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1
InChIKeyHKMXSVZYKLTDAP-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jak1-IN-4: Selective JAK1 Inhibitor for Research


Jak1-IN-4 (CAS: 2091134-35-7) is a potent, ATP-competitive small molecule inhibitor of Janus Kinase 1 (JAK1), a central node in the JAK/STAT signaling pathway implicated in inflammation and oncogenesis . Its chemical structure is defined as (2R)-2-[(3R)-3,4-dimethylpiperazin-1-yl]-N-(3-{5-fluoro-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-yl)propanamide . Jak1-IN-4 exhibits a well-characterized selectivity profile against other JAK family members (JAK2, JAK3), making it a crucial tool compound for dissecting JAK1-specific signaling events and exploring therapeutic windows in preclinical models .

Selective JAK1 inhibitor for pathway studies
Isoform-selectivity research tool
ATP-competitive binding mode

Jak1-IN-4 Selectivity Profile


Selecting a JAK inhibitor based solely on its primary target (JAK1) is insufficient for reproducible and interpretable research. Generic substitution with a less selective or a pan-JAK inhibitor introduces confounding variables due to off-target activity on JAK2 and JAK3, which are essential for hematopoiesis and immune function, respectively [1]. For example, while Filgotinib is a clinically used JAK1 inhibitor, it exhibits a JAK2/JAK1 selectivity ratio of approximately 3- to 7.9-fold [1], and Upadacitinib is highly potent with a ~25-fold selectivity ratio for JAK1 over JAK2 [2]. Jak1-IN-4 provides a distinct, quantifiable selectivity profile that minimizes these off-target effects in vitro, enabling researchers to ascribe observed phenotypes more directly to JAK1 inhibition. The quantitative differentiation detailed below provides the scientific rationale for prioritizing Jak1-IN-4 for specific experimental contexts.

Pan-JAK inhibitors may introduce JAK2/JAK3 off-target effects, complicating JAK1-specific phenotype attribution.

Filgotinib exhibits a narrower JAK1/JAK2 selectivity margin, potentially confounding pathway interpretation.

Upadacitinib's variable JAK3/JAK1 selectivity may affect immune-cell functional readouts.

Jak1-IN-4 Selectivity & Potency Data


Superior JAK1/JAK2 Selectivity vs. Filgotinib

Jak1-IN-4 demonstrates a JAK2/JAK1 selectivity ratio of approximately 151-fold . This is a quantifiably higher degree of selectivity when compared to the clinical candidate Filgotinib, which exhibits a JAK2/JAK1 selectivity ratio ranging from 3-fold to 28-fold [1][2]. The superior selectivity of Jak1-IN-4 is crucial for experiments where confounding JAK2 inhibition could impact cellular proliferation and survival signals.

JAK1/JAK2 Selectivity vs. Filgotinib
Cross-study comparable
Jak1-IN-4: ~151-fold (12,800 nM / 85 nM)
Filgotinib: 3- to 28-fold
Supports JAK1-pathway attribution studies
Biochemical assay, 1 mM ATP
JAK/STAT signaling Immunology Oncology

JAK1/JAK3 Selectivity vs. Upadacitinib

Jak1-IN-4 exhibits a JAK3/JAK1 selectivity ratio of >353-fold (>30,000 nM / 85 nM) . In comparison, the clinically approved JAK1-selective inhibitor Upadacitinib shows a JAK3/JAK1 selectivity ratio of approximately 58-fold to 295-fold in biochemical assays [1][2]. The enhanced selectivity margin of Jak1-IN-4 for JAK1 over JAK3 may translate to a reduced potential for confounding effects on T-cell and NK-cell function in vitro.

JAK1/JAK3 Selectivity vs. Upadacitinib
Cross-study comparable
Jak1-IN-4: >353-fold (>30,000 nM / 85 nM)
Upadacitinib: 58- to 295-fold
Supports JAK1-specific immune signaling research
Biochemical assay, 1 mM ATP
JAK/STAT signaling Autoimmune disease Immunosuppression

STAT3 Phosphorylation Inhibition in NCI-H1975 Cells

In a cellular context, Jak1-IN-4 potently inhibits STAT3 phosphorylation in the NCI-H1975 non-small cell lung cancer cell line, which is known to harbor an EGFR mutation and exhibit JAK1/STAT3 activation [1]. The measured IC50 for this functional inhibition is 227 nM . This cellular potency, combined with its biochemical selectivity profile, confirms the compound's ability to engage its target and modulate downstream signaling in a disease-relevant model system.

STAT3 Phosphorylation Inhibition
Supporting evidence
IC50 = 227 nM
Functional target engagement in lung cancer cell model
NCI-H1975 cells, 1h ELISA
JAK/STAT signaling Cellular pharmacology Oncology

Novel Chemical Scaffold & Improved Properties

Jak1-IN-4 is a derivative of the clinical candidate AZD4205 (Golidocitinib) and shares its core scaffold, which was optimized from a promiscuous kinase screening hit to achieve high JAK1 selectivity and favorable preclinical pharmacokinetic properties [1][2]. While Jak1-IN-4 itself is a research tool, its lineage suggests it may possess improved physicochemical characteristics and metabolic stability compared to earlier JAK inhibitors like Filgotinib, which has low parent bioavailability (~2.9%) and requires an active metabolite for efficacy [3].

Chemical Scaffold Lineage
Class-level inference
Derived from AZD4205 scaffold; favorable PK reported
Structural lineage may support improved metabolic stability
Inferred from related clinical candidate
Medicinal Chemistry Pharmacokinetics Lead Optimization

Jak1-IN-4 Research Applications


Overcoming EGFR Resistance in NCI-H1975 Xenografts

Jak1-IN-4 is a valuable tool for investigating the role of JAK1/STAT3 signaling in resistance to EGFR-targeted therapies. Its potent inhibition of STAT3 phosphorylation in NCI-H1975 cells (IC50 = 227 nM) and its structural lineage to AZD4205, which showed enhanced anti-tumor activity in combination with osimertinib in this same model [1], make it a rational choice for combination therapy studies. Its superior selectivity profile ensures that any observed synergy can be more confidently attributed to JAK1 inhibition, as opposed to off-target JAK2 or JAK3 effects [2].

IL-6 vs. GM-CSF Signaling Pathway Dissection

For researchers studying the differential roles of JAK family members in cytokine signaling, Jak1-IN-4's high selectivity for JAK1 (JAK2/JAK1 > 151-fold) provides a distinct advantage over less selective tools like Filgotinib (JAK2/JAK1 ~3-28-fold) [1]. This allows for cleaner pharmacological separation of JAK1-dependent pathways (e.g., IL-6-induced STAT1/3 phosphorylation) from those that also involve JAK2 (e.g., GM-CSF-induced STAT5 phosphorylation), enabling more precise validation of target engagement and downstream biology [2].

JAK1-Dependent Autoimmune & Inflammation Studies

The >353-fold selectivity margin of Jak1-IN-4 for JAK1 over JAK3 makes it a superior in vitro probe for autoimmune disease research compared to clinically approved agents like Upadacitinib, which has a narrower selectivity window (~58-295-fold) [1]. In assays using primary human immune cells, Jak1-IN-4 can inhibit JAK1-dependent cytokine signaling (e.g., from IL-2, IL-4, IL-6 receptors) at concentrations that are less likely to directly suppress JAK3-mediated T-cell receptor signaling, thereby reducing experimental noise and potential cytotoxicity.

Application
Selection Property
Validation Focus
EGFR resistance model studies
Cellular STAT3 inhibition profile
Combination synergy endpoint review
Cytokine signaling pathway discrimination
Isoform-selectivity assay context
JAK1 vs. JAK2 pathway resolution
Autoimmune inflammation pathway studies
JAK3-sparing profile review
Immune-cell assay endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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